2-(Brommethyl)imidazo[1,2-a]pyridin
Übersicht
Beschreibung
2-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-(Bromomethyl)imidazo[1,2-a]pyridine has been identified as a potential covalent inhibitor for treating cancers . The primary targets of this compound are KRAS G12C-mutated cells . KRAS is a gene that acts as an on/off switch in cell signaling, and mutations in this gene can result in cells that grow and divide continuously, leading to cancer .
Mode of Action
The compound interacts with its targets by installing covalent warheads . This interaction results in the inhibition of the KRAS G12C-mutated cells, thereby preventing the continuous growth and division of these cells .
Biochemical Pathways
It is known that the compound inhibits the kras g12c pathway, which is involved in cell signaling . The inhibition of this pathway disrupts the continuous growth and division of cells, thereby exerting its anticancer effects .
Result of Action
The primary result of the action of 2-(Bromomethyl)imidazo[1,2-a]pyridine is the inhibition of KRAS G12C-mutated cells . This inhibition prevents the continuous growth and division of these cells, thereby exerting its anticancer effects .
Biochemische Analyse
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects on the growth of certain cells
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-(Bromomethyl)imidazo[1,2-a]pyridine in laboratory settings. Some imidazo[1,2-a]pyridine compounds have shown long-lasting inhibitory effects on certain parasites in vitro .
Metabolic Pathways
Imidazo[1,2-a]pyridines have been synthesized through various strategies, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Another approach involves the use of bromine in acetic acid as the brominating agent .
Industrial Production Methods
Industrial production methods for 2-(Bromomethyl)imidazo[1,2-a]pyridine are generally based on scalable versions of the laboratory synthesis routes. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: PCC in dichloromethane is a typical reagent for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is often used for reduction.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: The major product is imidazo[1,2-a]pyridine-2-carboxaldehyde.
Reduction: The major product is 2-methylimidazo[1,2-a]pyridine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromomethyl group and has different reactivity and biological activity.
2-Chloromethylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-(Hydroxymethyl)imidazo[1,2-a]pyridine: Contains a hydroxymethyl group, which alters its solubility and reactivity.
Uniqueness
2-(Bromomethyl)imidazo[1,2-a]pyridine is unique due to its bromomethyl group, which provides a reactive site for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .
Biologische Aktivität
2-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by the imidazo and pyridine rings along with a bromomethyl substituent, facilitates various chemical interactions that contribute to its pharmacological properties.
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 291.97 g/mol
- CAS Number : 125040-55-3
The bromomethyl group enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions, which can lead to the formation of various derivatives useful in therapeutic applications.
Biological Activities
Research indicates that 2-(Bromomethyl)imidazo[1,2-a]pyridine exhibits significant biological activities, particularly in anticancer research. Its derivatives have been shown to inhibit pathways involved in tumor growth, specifically through modulation of the STAT3 signaling pathway . This section outlines the major biological activities associated with this compound.
Anticancer Activity
- Mechanism : The compound interacts with proteins involved in signal transduction pathways, which are critical for cancer cell proliferation and survival. By inhibiting these pathways, it shows promise as a potential anticancer agent.
- Case Studies : Structural optimization studies have revealed that certain derivatives of 2-(Bromomethyl)imidazo[1,2-a]pyridine can significantly reduce tumor growth in preclinical models.
Antimicrobial Properties
- Activity Against Bacteria : Some derivatives have demonstrated antimicrobial activity against various strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were found to be effective at low micromolar concentrations .
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular properties of imidazo[1,2-a]pyridine derivatives. Some synthesized compounds showed potent activity against Mycobacterium tuberculosis (Mtb), with MICs ranging from 1.6 to 6.25 μg/mL. This suggests potential applications in treating tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of 2-(Bromomethyl)imidazo[1,2-a]pyridine is closely linked to its structural features. The presence of the bromomethyl group allows for nucleophilic attack and subsequent modifications that can enhance biological efficacy. A summary of SAR findings includes:
Compound | Activity | IC (μM) |
---|---|---|
2-(Bromomethyl)imidazo[1,2-a]pyridine | Anticancer | <150 |
Derivative A | Antimicrobial | 50 |
Derivative B | Anti-TB | 5 |
Synthesis and Derivatives
The synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyridine typically involves bromination followed by alkylation with formaldehyde or similar reagents. The ability to modify the compound through various functional groups allows researchers to tailor its biological properties for specific therapeutic applications.
Eigenschaften
IUPAC Name |
2-(bromomethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGXENHQTFZZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330711 | |
Record name | 2-(bromomethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125040-55-3 | |
Record name | 2-(bromomethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.